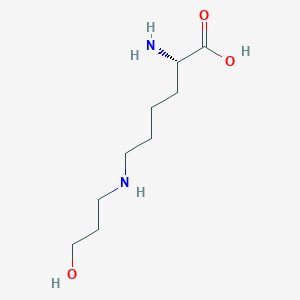
4-Bromo-3-fluoro-5-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoro-5-methylbenzaldehyde is a chemical compound with the CAS Number: 1805553-88-1 . It has a molecular weight of 217.04 and its IUPAC name is this compound . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrFO/c1-5-2-6 (4-11)3-7 (10)8 (5)9/h2-4H,1H3 . The InChI key is FEAYEVPCIUPSNN-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the sources I found, similar compounds like 3-Fluoro-4-methylbenzaldehyde are obtained by reacting elemental fluorine and 4-methyl benzaldehyde in acetonitrile .Physical and Chemical Properties Analysis
This compound is a white to yellow solid .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
4-Bromo-3-fluoro-5-methylbenzaldehyde serves as a precursor or intermediate in the synthesis of various chemical compounds. For example, it is involved in the synthesis of novel compounds through nucleophilic substitution reactions, showcasing its utility in creating complex molecules with potential applications in materials science and pharmacology. A study demonstrates the synthesis of liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, highlighting the compound's role in developing materials with enhanced fire retardancy (Jamain, Khairuddean, & Tay, 2020).
Environmental Studies and Degradation
The degradation of halogenated aromatic aldehydes, including compounds structurally related to this compound, has been studied using metabolically stable anaerobic enrichment cultures. These studies help understand the environmental fate of such compounds, demonstrating their potential biodegradation pathways in natural settings and the formation of less harmful products through microbial action (Neilson, Allard, Hynning, & Remberger, 1988).
Material Science Applications
Research into the applications of this compound extends into material science, particularly in the synthesis of microporous polymers for gas adsorption. A study on the facile synthesis of fluorinated microporous polyaminals showcases the compound's utility in creating materials with high CO2 adsorption capabilities, suggesting its potential in carbon capture technologies (Li, Zhang, & Wang, 2016).
Analytical Chemistry
4-Bromo-3-fluorobenzaldehyde, a compound similar to this compound, has been analyzed for its purity and impurity profile, especially in contexts requiring high precision such as pharmaceutical manufacturing. An advanced gas chromatography method has been developed to separate and quantify regioisomer impurities in 4-Bromo-3-fluorobenzaldehyde, underscoring the importance of analytical techniques in ensuring the quality of chemical reagents used in drug synthesis (Shen, Semin, Fang, & Guo, 2016).
Safety and Hazards
Mecanismo De Acción
Mode of Action
The mode of action of 4-Bromo-3-fluoro-5-methylbenzaldehyde involves reactions at the benzylic position . This compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The initiating step involves the loss of the N-bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide .
Biochemical Pathways
The compound’s ability to undergo free radical bromination, nucleophilic substitution, and oxidation suggests that it may influence various metabolic pathways .
Pharmacokinetics
The compound’s molecular weight (21704) and its physical form (white to yellow solid) suggest that it may have certain bioavailability characteristics .
Result of Action
The compound’s ability to undergo various chemical reactions suggests that it may have diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
4-Bromo-3-fluoro-5-methylbenzaldehyde is known to participate in cross-coupling reactions. The bromine atom in the compound acts as an electrophile and can undergo transition metal-catalyzed reactions with other organic reagents . For example, it can react with organoboronic acids and Grignard reagents (organolithium compounds) to form new carbon-carbon bonds. These reactions can be used to synthesize complex organic molecules, such as drug molecules and natural products .
Molecular Mechanism
Its bromine atom is known to participate in cross-coupling reactions, which could potentially influence its interactions at the molecular level
Metabolic Pathways
Its ability to form new carbon-carbon bonds suggests that it could potentially interact with various enzymes or cofactors
Propiedades
IUPAC Name |
4-bromo-3-fluoro-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-6(4-11)3-7(10)8(5)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAYEVPCIUPSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-fluorophenoxy)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2889981.png)
![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889982.png)


![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)
![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)
![1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole](/img/structure/B2889992.png)


![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2889995.png)


